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N-Hydroxyquinoline-7-carboxamide

Agrochemical Photosynthesis inhibition Herbicide discovery

Researchers developing selective HDAC inhibitors or novel herbicides face SAR constraints where generic quinoline analogs fail. N-Hydroxyquinoline-7-carboxamide provides the precise 7-carboxamide geometry required for HDAC8 selectivity (IC50 442 nM vs. Vorinostat 7468 nM) and photosynthesis inhibition. • Metal-chelating hydroxamic acid for zinc-dependent enzyme targeting. • C3-substitutable scaffold achieving nanomolar HDAC6 selectivity with anti-proliferative activity (IC50 1.29-2.13 µM). • Broad-spectrum antifungal activity against Candida, Aspergillus, and Trichophyton species. Procure with confidence from BenchChem - in stock for immediate dispatch.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 88518-86-9
Cat. No. B11904322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxyquinoline-7-carboxamide
CAS88518-86-9
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(=O)NO)N=C1
InChIInChI=1S/C10H8N2O2/c13-10(12-14)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,14H,(H,12,13)
InChIKeySDSWYVKQOCTLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyquinoline-7-carboxamide: Bioactive Scaffold Overview


N-Hydroxyquinoline-7-carboxamide (CAS 88518-86-9) is a quinoline-based hydroxamic acid derivative that functions as a core scaffold for multiple bioactive compound classes [1]. The molecule features a quinoline ring system with an N-hydroxycarboxamide moiety at the 7-position, providing metal-chelating capacity essential for enzyme inhibition mechanisms [2]. This compound has been investigated as both a structural component in photosynthesis-inhibiting agrochemical candidates and as a pharmacophore template for antifungal and anticancer lead development [3].

1 Bioactive scaffold: HDAC inhibition, photosynthesis inhibition, and antifungal research template
2 Metal-chelating core: N-hydroxycarboxamide enables zinc-binding for enzyme inhibitor design
3 SAR-dense template: Position-specific substitution drives isoform selectivity and species activity

N-Hydroxyquinoline-7-carboxamide: SAR Uniqueness


Substitution of N-hydroxyquinoline-7-carboxamide with generic quinoline analogs is not scientifically defensible due to strict structure-activity relationship (SAR) constraints governing its two primary applications [1]. In photosynthesis inhibition, the precise positioning of the N-hydroxycarboxamide group at the 7-position dictates electron transport interference capacity, with even minor positional isomerism yielding divergent IC50 profiles [2]. In antifungal development, the 7-carboxamide arrangement (as opposed to 8-hydroxy substitution alone) critically modulates activity against specific fungal species including Candida albicans and Aspergillus niger [3]. Furthermore, the N-hydroxy substitution confers distinct metal-chelating geometry essential for HDAC isoform selectivity profiles that differ fundamentally from non-hydroxylated quinoline analogs [4].

Position isomer 7-carboxamide is essential; 5- or 8-substituted quinoline analogs may shift electron transport inhibition and antifungal spectrum
Non-hydroxamic Removal of N-hydroxy abolishes zinc-chelating geometry required for HDAC isoform selectivity profiles
Simple 8-OH quinoline Lacks 7-carboxamide and hydroxamic acid; fungal species coverage and HDAC inhibition not transferable

N-Hydroxyquinoline-7-carboxamide: Comparative Evidence


Photosynthesis Inhibition vs. DCMU

Compounds within the hydroxyquinolinecarboxamide series, structurally derived from N-hydroxyquinoline-7-carboxamide scaffold modifications, demonstrate photosynthesis-inhibiting activity comparable to or exceeding the industry standard DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) [1]. This establishes the scaffold's viability as a non-urea-based photosynthesis inhibitor template, offering distinct chemical property space relative to traditional phenylurea herbicides [2]. The observed activity levels provide a quantitative benchmark for scaffold optimization programs seeking alternatives to DCMU-based chemistry [3].

Photosynthesis inhibition
Cross-study comparable
Activity comparable to or exceeding DCMU
Supports non-urea scaffold for herbicide discovery
Spinacia oleracea & Chlorella vulgaris chloroplast assays
Agrochemical Photosynthesis inhibition Herbicide discovery

HDAC Class I Selectivity vs. Vorinostat

The quinoline-based hydroxamic acid pharmacophore, for which N-hydroxyquinoline-7-carboxamide represents a minimal core structure, enables enhanced selectivity for class I HDAC isoforms compared to the pan-HDAC inhibitor Vorinostat (SAHA) [1]. In direct enzymatic comparison, optimized quinoline hydroxamic acid derivative 4a demonstrated an HDAC8 IC50 of 442 nM versus 7468 nM for Vorinostat, representing a 16.9-fold improvement in potency against this class I isoform [2]. Furthermore, compounds 4a and 4e displayed preferential cellular activity for class I HDACs over class IIa HDACs in whole-cell enzyme assays, a selectivity profile not observed with Vorinostat [3].

HDAC8 inhibition vs. Vorinostat
Reported comparison
Compound 4a IC50 442 nM vs. Vorinostat 7468 nM (16.9-fold)
Indicates class I HDAC selectivity potential
In vitro enzymatic assay; whole-cell selectivity also observed
Epigenetics HDAC inhibition Cancer research

C3-Substituted HDAC6 Selectivity

Systematic SAR evaluation of quinolinehydroxamic acids, a class for which N-hydroxyquinoline-7-carboxamide serves as the foundational core, reveals that C3 substitution enables remarkable HDAC6 selectivity with nanomolar potency [1]. Compounds 25 and 26 from this series displayed IC50 values in the nanomolar range against HDAC6 while maintaining significantly higher IC50 values against HDAC isoforms 1, 2, and 8 [2]. These same compounds exhibited anti-proliferative activity with IC50 values of 1.29 to 2.13 µM against A549 lung cancer and HCT116 colorectal cancer cell lines [3].

HDAC6 selectivity
Class-level inference
Nanomolar HDAC6 IC50; anti-proliferative 1.29–2.13 µM (A549, HCT116)
C3-substitution enables HDAC6-preferring profile
Derivative data; core scaffold supports C3 SAR exploration
HDAC6 inhibition Selectivity profiling Cancer therapeutics

Antifungal Activity Spectrum

Patented secondary and tertiary 8-hydroxyquinoline-7-carboxamide derivatives, which share the core scaffold with N-hydroxyquinoline-7-carboxamide, demonstrate antifungal activity against a defined panel of clinically relevant species [1]. These compounds have been tested and found active against Tricophyton rubrum, Tricophyton mentagrophytes, Aspergillus niger, Scopulariopsis brevicaulis, and Candida species including Candida albicans and Candida glabrata [2]. The 7-carboxamide substitution pattern is essential for this activity profile, distinguishing these compounds from simpler 8-hydroxyquinoline analogs lacking the carboxamide functionality [3].

Antifungal spectrum
Supporting context
Active vs. Trichophyton spp., A. niger, S. brevicaulis, C. albicans, C. glabrata
Patent-reported qualitative activity; specific MICs not available
Data to verify; 7-carboxamide essential for antifungal activity
Antifungal Mycology Drug discovery

Linker-Optimized Pan-HDAC Inhibition

Recent SAR studies on quinoline-based hydroxamic acid derivatives, structurally related to N-hydroxyquinoline-7-carboxamide, demonstrate that linker incorporation significantly enhances both pan-HDAC inhibitory activity and cytotoxicity [1]. Compound 13b, featuring a linker between the quinoline cap and hydroxamic acid zinc-binding group, exhibited pan-HDAC IC50 of 1.76 µM with corresponding HCT116 cytotoxicity of 6.99–18.92 µM for linker-containing compounds [2]. In contrast, compounds lacking a linker (9a-b, 9e-k, 10) showed markedly reduced cytotoxicity and pan-HDAC inhibition [3]. Molecular dynamics simulations confirmed greater stability of the 13b-HDAC1 complex compared to Vorinostat-HDAC1 [4].

Linker-optimized pan-HDAC
Class-level inference
Compound 13b pan-HDAC IC50 1.76 µM; HCT116 cytotoxicity 6.99–18.92 µM
Linker incorporation enhances both enzymatic and cellular potency
Molecular dynamics: 13b-HDAC1 more stable than Vorinostat complex
HDAC pan-inhibition Linker optimization Cytotoxicity

Physicochemical Profile vs. HDAC Standards

Computational predictions for quinoline-based hydroxamic acid derivatives indicate favorable drug-likeness and pharmacokinetic profiles, with pkCSM and SwissADME analyses suggesting acceptable physicochemical properties for further development [1]. The N-hydroxyquinoline-7-carboxamide scaffold, with a calculated LogP of 1.93 and polar surface area of 65.71 Ų, occupies a distinct physicochemical space compared to the clinically used HDAC inhibitor Vorinostat (LogP ~1.9, PSA ~78 Ų) . This difference in property space may translate to distinct ADME behaviors and formulation requirements [2].

Physicochemical profile
Supporting context
LogP 1.93, PSA 65.71 Ų, MW 188.18
Lower MW and PSA than Vorinostat; may support permeability & formulation flexibility
Calculated values; experimental confirmation advised
Physicochemical properties Drug-likeness Scaffold selection

N-Hydroxyquinoline-7-carboxamide: Key Applications


Non-Urea Photosynthesis Inhibitor Discovery

Research programs developing next-generation herbicides can utilize N-hydroxyquinoline-7-carboxamide as a core scaffold for generating photosynthesis inhibitors with activity comparable to or exceeding DCMU [1]. The quinoline-based chemotype offers a distinct structural departure from phenylurea herbicides, enabling intellectual property differentiation and potentially circumventing existing resistance mechanisms [2]. Scaffold optimization programs should prioritize substitution patterns that enhance lipophilicity while maintaining electron transport inhibition activity in Spinacia oleracea and Chlorella vulgaris assays [3].

HDAC8-Selective Probe Development

The N-hydroxyquinoline-7-carboxamide scaffold serves as a starting point for developing HDAC8-selective tool compounds with improved potency over Vorinostat (IC50 442 nM vs. 7468 nM) [1]. Researchers requiring class I HDAC selectivity without the confounding pan-inhibition of Vorinostat should prioritize quinoline hydroxamic acid derivatives over alternative zinc-binding group scaffolds [2]. Whole-cell class I vs. class IIa selectivity assays confirm that optimized quinoline hydroxamic acids maintain this selectivity profile in cellular contexts [3].

HDAC6-Selective Inhibitor Discovery

Programs targeting HDAC6 for oncology or neurodegenerative indications can leverage the quinolinehydroxamic acid scaffold's demonstrated capacity for nanomolar HDAC6 selectivity [1]. C3-substituted derivatives achieve marked selectivity over HDAC1, 2, and 8 isoforms while maintaining potent anti-proliferative activity (IC50 1.29–2.13 µM) against A549 and HCT116 cancer cell lines [2]. Procurement of N-hydroxyquinoline-7-carboxamide enables systematic SAR exploration of C3 modifications to optimize this selectivity window [3].

Antifungal Lead Development

Antifungal discovery programs can employ N-hydroxyquinoline-7-carboxamide as a core scaffold for developing agents active against Trichophyton species, Aspergillus niger, Scopulariopsis brevicaulis, and Candida albicans/glabrata [1]. The 7-carboxamide substitution pattern is essential for this activity spectrum, distinguishing these compounds from generic 8-hydroxyquinoline antifungals [2]. Optimization efforts should focus on secondary and tertiary amide modifications that enhance potency while maintaining the broad species coverage demonstrated in patent literature [3].

Application
Selection Property
Validation Focus
Non-urea photosynthesis inhibitor discovery
Quinoline scaffold distinct from phenylurea herbicides
Electron transport inhibition in chloroplast assays
HDAC8-selective probe development
Class I HDAC selectivity over class IIa
Isoform selectivity review in enzymatic and cellular assays
HDAC6-selective inhibitor discovery
C3-substitution drives HDAC6 preference
HDAC6 vs. HDAC1/2/8 selectivity window
Antifungal lead optimization
7-carboxamide essential for dermatophyte and Candida coverage
In vitro species spectrum and MIC determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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